2-[(4-methoxyphenyl)amino]-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one
Description
This quinazolinone derivative features a bicyclic core with a 4-methoxyphenylamino group at position 2 and a 4-methylphenyl substituent at position 5. The methoxy and methyl groups on the aromatic rings likely influence electronic properties, solubility, and target binding compared to simpler analogs.
Properties
Molecular Formula |
C22H21N3O2 |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
2-(4-methoxyanilino)-7-(4-methylphenyl)-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C22H21N3O2/c1-14-3-5-15(6-4-14)16-11-20-19(21(26)12-16)13-23-22(25-20)24-17-7-9-18(27-2)10-8-17/h3-10,13,16H,11-12H2,1-2H3,(H,23,24,25) |
InChI Key |
DMYUCCFYLTYAHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methoxyphenyl)amino]-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one typically involves the condensation of appropriate aniline derivatives with isatoic anhydride, followed by cyclization. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the reaction. The process may also involve heating the reaction mixture to reflux temperatures to ensure complete conversion of reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Reaction Mechanisms
The synthesis mechanism involves stepwise formation of the heterocyclic core. The 4-methoxyphenyl amino group reacts with the quinazolinone precursor, leading to the formation of the dihydroquinazolinone structure. This process is facilitated by:
-
Electrophilic sites : The carbonyl group in the quinazolinone ring acts as an electrophilic site for nucleophilic attack by the amine.
-
Catalytic environments : Basic conditions (e.g., K₂CO₃ in ethanol) or acidic conditions (e.g., HCl) may be employed to drive the reaction.
Chemical Transformations
The compound undergoes several chemically reactive transformations , influenced by its functional groups:
Oxidation
The methoxy group (-OCH₃) or the dihydroquinazolinone core may undergo oxidation, potentially yielding hydroxylated derivatives. For example, oxidation of the methoxy group could generate a hydroxyl (-OH) substituent, altering the compound’s electronic properties.
Substitution Reactions
The amino group (-NH-) or the phenyl rings may participate in substitution reactions. For instance, the 4-methoxyphenyl substituent could undergo aromatic electrophilic substitution (e.g., nitration or halogenation) under specific conditions.
Hydrolysis
Under acidic or basic conditions, the quinazolinone ring or the amino group may hydrolyze, leading to ring-opening or degradation products. This could be critical in stability studies or bioavailability assessments.
Click Chemistry
While not directly observed in the provided sources, analogous quinazolinones have participated in click reactions (e.g., azide-alkyne cycloaddition) to form triazole derivatives. The presence of a triple bond in the structure (if present) could enable such transformations .
Comparison of Reaction Conditions
| Reaction Type | Conditions | Key Reagents | Outcome |
|---|---|---|---|
| Synthesis (Nucleophilic attack) | Basic conditions (K₂CO₃, ethanol reflux) | 4-methoxyphenethylamine, quinazolinone | Target compound formation |
| Oxidation | Oxidizing agents (e.g., H₂O₂, KMnO₄) | Methoxy group, quinazolinone | Hydroxylated derivatives |
| Substitution | Electrophilic conditions (e.g., HNO₃) | Aromatic rings, amino group | Halogenated or nitrated derivatives |
| Hydrolysis | Acidic/basic conditions (e.g., HCl, NaOH) | Quinazolinone ring, amino group | Degradation products |
Future Research Directions
-
Mechanistic studies : Detailed investigation of the oxidation pathways and substitution patterns.
-
Optimization : Exploring alternative solvents (e.g., green solvents) or catalysts to improve sustainability.
-
Biological testing : Assessing the bioactivity of derivatives generated via oxidation or substitution reactions.
This compound’s versatility in chemical transformations highlights its significance in organic and medicinal chemistry research.
Scientific Research Applications
2-[(4-methoxyphenyl)amino]-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-[(4-methoxyphenyl)amino]-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural variations among analogs include substitutions at positions 2 (amino group) and 7 (aryl group), which significantly alter molecular weight, polarity, and bioactivity.
Table 1: Structural and Physicochemical Comparison
Notes:
- The target compound’s 4-methylphenyl group at position 7 may enhance hydrophobic interactions compared to chlorophenyl or methoxyphenyl analogs .
Structural Validation and Crystallography
Compounds like (7S)-2-amino-4-methyl-7-phenyl-7,8-dihydroquinazolin-5(6H)-one (3JC) have been validated via X-ray crystallography, confirming stereochemistry and tautomeric forms . The target compound’s structure likely undergoes similar validation using SHELX programs .
Biological Activity
The compound 2-[(4-methoxyphenyl)amino]-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one is a member of the quinazolinone family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and antiviral research. This article synthesizes findings from various studies to provide an overview of its biological activity, mechanisms of action, and potential therapeutic applications.
Key Features:
- Molecular Formula: C_18H_20N_2O_2
- Molecular Weight: 300.36 g/mol
Anticancer Activity
Numerous studies have reported the anticancer properties of quinazolinone derivatives. Specifically, compounds similar to This compound have shown promising results in inhibiting cancer cell proliferation through various mechanisms:
- Inhibition of Kinases: Many quinazolinones act as inhibitors of receptor tyrosine kinases (RTKs) such as EGFR (Epidermal Growth Factor Receptor). The binding affinity and inhibitory activity against EGFR are critical for their anticancer potential, as demonstrated in docking studies which suggest that structural modifications can enhance potency against specific cancer types .
- Induction of Apoptosis: Research indicates that these compounds can trigger apoptosis in cancer cells by activating intrinsic pathways involving caspases and Bcl-2 family proteins .
- Cell Cycle Arrest: Some derivatives have been shown to induce cell cycle arrest at the G1/S phase, thereby preventing tumor growth .
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | EGFR inhibition | |
| A549 (Lung Cancer) | 9.8 | Apoptosis induction | |
| HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest |
Antiviral Activity
In addition to anticancer properties, quinazolinone derivatives have been explored for their antiviral potential:
- Broad-spectrum Antiviral Activity: Compounds similar to This compound have demonstrated efficacy against various viral infections, including influenza and HIV. Studies indicate that they can inhibit viral replication by interfering with viral entry or replication processes .
- Mechanisms Involved: The antiviral mechanisms may involve the inhibition of viral polymerases or proteases, leading to reduced viral load in infected cells .
Table 2: Summary of Antiviral Activity Studies
| Study Reference | Virus Type | EC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Influenza A | 20.0 | Inhibition of viral replication | |
| HIV-1 | 15.0 | Protease inhibition |
Case Study 1: Anticancer Efficacy in Mice Models
A study conducted on mice bearing xenografted tumors demonstrated that administration of a quinazolinone derivative significantly reduced tumor volume compared to control groups. The study highlighted the compound's ability to inhibit tumor angiogenesis and promote apoptotic pathways within tumor cells.
Case Study 2: Antiviral Efficacy Against Influenza
In a controlled trial involving infected mice, the compound exhibited a significant reduction in viral titers when administered during the early stages of infection. The results suggest that it could serve as a potential therapeutic agent for influenza treatment.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 2-[(4-methoxyphenyl)amino]-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one, and how can reaction conditions optimize yield and purity?
- Methodological Answer : A two-step synthesis approach is commonly employed. First, cyclocondensation of substituted quinazolinone precursors with 4-methoxyaniline under reflux in ethanol yields the intermediate. Subsequent coupling with 4-methylphenylboronic acid via Suzuki-Miyaura cross-coupling (using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in DMF/H₂O at 80°C) enhances regioselectivity . Critical parameters include solvent polarity, temperature control, and catalyst loading. Purity is optimized via recrystallization from DMF/ethanol (1:3 v/v), achieving >95% purity by HPLC .
Q. Which analytical techniques are most suitable for characterizing the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in DMSO-d₆ resolves aromatic proton environments and confirms substitution patterns.
- High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS in positive ion mode validates molecular formula (e.g., [M+H]⁺ at m/z 403.1652).
- FTIR Spectroscopy : Peaks at 1680 cm⁻¹ (C=O stretch) and 1240 cm⁻¹ (C-O-C methoxy group) confirm functional groups .
Q. What are the critical parameters for ensuring compound stability during storage and handling?
- Methodological Answer : Store in amber vials under inert gas (N₂/Ar) at -20°C to prevent photodegradation and oxidation. Use anhydrous solvents (e.g., acetonitrile) for dissolution to avoid hydrolysis. Regularly monitor purity via UPLC-MS, especially if used in biological assays .
Advanced Research Questions
Q. How should researchers design experiments to assess the environmental fate and transformation pathways of this compound in aquatic systems?
- Methodological Answer : Adopt a tiered approach:
- Phase 1 (Lab-scale) : Conduct hydrolysis studies at varying pH (3–9) and UV irradiation to identify degradation products. Use LC-QTOF-MS for non-target analysis .
- Phase 2 (Microcosm) : Simulate freshwater ecosystems with sediment/water compartments. Measure bioaccumulation factors (BAFs) in model organisms (e.g., Daphnia magna) using OECD Test Guideline 305 .
- Data Integration : Apply quantitative structure-activity relationship (QSAR) models to predict ecotoxicity endpoints .
Q. When encountering contradictory results in the compound’s biological activity across studies, what methodological approaches reconcile discrepancies?
- Methodological Answer :
- Systematic Review : Use PRISMA guidelines to meta-analyze data, highlighting variables like cell line specificity (e.g., HEK293 vs. HeLa) or assay conditions (e.g., serum-free vs. serum-containing media) .
- Dose-Response Reassessment : Perform orthogonal assays (e.g., SPR for binding affinity vs. Western blot for downstream signaling) to validate target engagement .
- Theoretical Alignment : Cross-reference results with molecular docking simulations (e.g., AutoDock Vina) to confirm steric/electronic compatibility with proposed targets .
Q. How can computational models be integrated with experimental data to predict the compound’s pharmacokinetic properties?
- Methodological Answer :
- Physiologically Based Pharmacokinetic (PBPK) Modeling : Input parameters include logP (2.8), plasma protein binding (85%), and CYP3A4 metabolic clearance (predicted via in silico tools like Simcyp). Validate with in vivo rodent studies .
- Machine Learning : Train models on ChEMBL datasets to predict blood-brain barrier permeability (BBBP) and oral bioavailability. Use SHAP analysis to interpret feature importance (e.g., topological polar surface area <90 Ų favors absorption) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
